molecular formula C18H19NO3 B2990348 4-(Phenylcarbamoyl)phenyl pivalate CAS No. 692751-61-4

4-(Phenylcarbamoyl)phenyl pivalate

Cat. No. B2990348
CAS RN: 692751-61-4
M. Wt: 297.354
InChI Key: ATLRNCINOQLXTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamates, such as “4-(Phenylcarbamoyl)phenyl pivalate”, can be achieved through carbamoylation . This process involves a one-pot reaction of carbonylimidazolide in water with a nucleophile .

Scientific Research Applications

Pharmacology: Anticholinesterase and Anti-inflammatory Agent

4-(Phenylcarbamoyl)phenyl pivalate: has been studied for its potential pharmacological applications. A series of fluorinated benzyl carbamates, including this compound, have been designed as agents with expected anticholinesterase and anti-inflammatory activity . These properties are significant because they can lead to the development of new medications for diseases such as Alzheimer’s and various inflammatory disorders.

Material Science: Lipophilicity Determinations

In material science, the lipophilicity of chemical compounds is a critical property that influences their biological activity. The hydro-lipophilic properties of derivatives of 4-(Phenylcarbamoyl)phenyl pivalate have been investigated using high-performance liquid chromatography, which is essential for predicting the absorption and transport of molecules through membranes .

Chemical Synthesis: Protecting Group

This compound is used in organic synthesis, particularly as a protecting group for alcohols. The pivalate group is known for its stability and is often used to protect hydroxyl groups during chemical reactions, allowing for selective reactions on other parts of the molecule .

Analytical Chemistry: Coordination Chemistry

4-(Phenylcarbamoyl)phenyl pivalate: plays a role in coordination chemistry, which is a part of analytical chemistry. It has been involved in the synthesis of Cu(II) complexes in the presence of atmospheric oxygen, showcasing its utility in studying and synthesizing metal complexes .

Biochemistry: Conducting Polymers

Carbazole derivatives, which include 4-(Phenylcarbamoyl)phenyl pivalate , are of interest in biochemistry for their use in conducting polymers. These polymers have applications in nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties and high charge carrier mobility .

properties

IUPAC Name

[4-(phenylcarbamoyl)phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-18(2,3)17(21)22-15-11-9-13(10-12-15)16(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLRNCINOQLXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylcarbamoyl)phenyl pivalate

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